molecular formula C10H12F2N2 B13341953 (S)-3,5-Difluoro-4-(pyrrolidin-2-yl)aniline

(S)-3,5-Difluoro-4-(pyrrolidin-2-yl)aniline

Cat. No.: B13341953
M. Wt: 198.21 g/mol
InChI Key: YQWRXDDATQGWCM-VIFPVBQESA-N
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Description

(S)-3,5-Difluoro-4-(pyrrolidin-2-yl)aniline is a chemical compound that features a pyrrolidine ring attached to an aniline moiety, with two fluorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,5-Difluoro-4-(pyrrolidin-2-yl)aniline typically involves the formation of the pyrrolidine ring followed by its attachment to the aniline moiety. One common method involves the use of a nickel-catalyzed C–N bond formation reaction . The reaction conditions often include the use of a CyPAd-DalPhos ligand and a pre-catalyst to facilitate the selective cross-coupling of aryl chlorides .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3,5-Difluoro-4-(pyrrolidin-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

(S)-3,5-Difluoro-4-(pyrrolidin-2-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3,5-Difluoro-4-(pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound towards its target, leading to desired biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3,5-Difluoro-4-(pyrrolidin-2-yl)aniline is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties and biological activity. The stereochemistry of the compound also plays a crucial role in its interactions and effectiveness.

Properties

Molecular Formula

C10H12F2N2

Molecular Weight

198.21 g/mol

IUPAC Name

3,5-difluoro-4-[(2S)-pyrrolidin-2-yl]aniline

InChI

InChI=1S/C10H12F2N2/c11-7-4-6(13)5-8(12)10(7)9-2-1-3-14-9/h4-5,9,14H,1-3,13H2/t9-/m0/s1

InChI Key

YQWRXDDATQGWCM-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=C(C=C2F)N)F

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=C2F)N)F

Origin of Product

United States

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